molecular formula C12H15NO2 B13209160 N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide

Cat. No.: B13209160
M. Wt: 205.25 g/mol
InChI Key: PKIQOOMWTCRFTN-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a 3-hydroxy-5-methylphenyl ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-hydroxy-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)cyclobutanecarboxamide: Similar structure but lacks the hydroxyl group.

    N-(3-Hydroxyphenyl)cyclobutanecarboxamide: Similar structure but lacks the methyl group.

Uniqueness

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(3-hydroxy-5-methylphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C12H15NO2/c1-8-5-10(7-11(14)6-8)13-12(15)9-3-2-4-9/h5-7,9,14H,2-4H2,1H3,(H,13,15)

InChI Key

PKIQOOMWTCRFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NC(=O)C2CCC2

Origin of Product

United States

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